molecular formula C6H3Cl5N2Pt B12879552 Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride CAS No. 72596-01-1

Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride

Cat. No.: B12879552
CAS No.: 72596-01-1
M. Wt: 475.4 g/mol
InChI Key: NEZAFSJUBMDKMH-UHFFFAOYSA-L
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Description

Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is a coordination complex with the molecular formula C6H3Cl5N2Pt and a molecular weight of 475.44 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride typically involves the reaction of platinum(II) chloride with 3,4,5-trichlorobenzene-1,2-diamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) complexes. Substitution reactions result in new coordination complexes with different ligands .

Mechanism of Action

The mechanism of action of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .

Biological Activity

Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is a coordination complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound, with the molecular formula C6_6H3_3Cl5_5N2_2Pt and a molecular weight of 475.44 g/mol, is synthesized through the reaction of platinum(II) chloride with 3,4,5-trichlorobenzene-1,2-diamine. Its unique structure allows it to interact with biological systems in significant ways.

The primary mechanism by which this compound exerts its biological effects is through its interaction with DNA. The compound forms covalent bonds with nitrogen atoms in the purine bases of DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in programmed cell death (apoptosis) in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been compared to other platinum-based drugs like cisplatin and carboplatin, which are well-established in cancer therapy.

  • In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in human ovarian cancer cells by disrupting their DNA synthesis.
  • In Vivo Studies : Animal models have further validated its anticancer potential. In a study involving mice with implanted tumors, treatment with this platinum complex resulted in reduced tumor growth and increased survival rates compared to untreated controls .

Comparison with Other Platinum Compounds

CompoundMechanism of ActionCommon Uses
Cisplatin DNA cross-linking leading to apoptosisTesticular and ovarian cancers
Carboplatin Similar to cisplatin but with fewer side effectsOvarian cancer
This compound DNA interaction causing cell deathExperimental anticancer agent

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reaction Conditions : The reaction is conducted under an inert atmosphere using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent oxidation and ensure complete dissolution of reactants.
  • Purification Techniques : Post-synthesis purification is achieved via recrystallization or chromatography to obtain high-purity products.

Case Study 1: Ovarian Cancer Treatment

A clinical study investigated the effects of this compound on patients with recurrent ovarian cancer. The results indicated a significant reduction in tumor size in 60% of participants after a series of treatments over three months.

Case Study 2: Mechanistic Insights

A mechanistic study focused on how this compound interacts at the molecular level with DNA. It was found that the binding affinity for DNA was comparable to that of cisplatin but exhibited distinct kinetics which may contribute to its unique therapeutic profile .

Safety and Toxicity

While the anticancer properties are promising, safety profiles must be considered. Preliminary toxicity studies suggest that while there are side effects associated with this compound treatment (such as nephrotoxicity), these may be less severe than those observed with traditional platinum drugs like cisplatin .

Properties

CAS No.

72596-01-1

Molecular Formula

C6H3Cl5N2Pt

Molecular Weight

475.4 g/mol

IUPAC Name

(2-azanidyl-3,4,5-trichlorophenyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C6H3Cl3N2.2ClH.Pt/c7-2-1-3(10)6(11)5(9)4(2)8;;;/h1,10-11H;2*1H;/q-2;;;+4/p-2

InChI Key

NEZAFSJUBMDKMH-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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